Product packaging for Galactitol, 5,6-anhydro-1-bromo-1-deoxy-(Cat. No.:CAS No. 70791-26-3)

Galactitol, 5,6-anhydro-1-bromo-1-deoxy-

Cat. No.: B1222743
CAS No.: 70791-26-3
M. Wt: 227.05 g/mol
InChI Key: TTXMHDKJKIQMDJ-DPYQTVNSSA-N
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Description

General Principles of Anhydro Sugar Formation and Reactivity

Anhydro sugars are derivatives formed by the intramolecular elimination of a water molecule between two hydroxyl groups of a parent sugar or polyol. ontosight.ainist.gov This process results in the formation of an additional heterocyclic ring, most commonly an epoxide (oxirane), oxetane, furan, or pyran ring. ontosight.ai The formation of these anhydro structures is a cornerstone of carbohydrate chemistry, transforming a flexible polyol into a more rigid, conformationally constrained molecule with altered reactivity.

The most common method for synthesizing sugar epoxides involves the intramolecular SN2 displacement of a good leaving group (such as a sulfonate ester, e.g., tosylate or mesylate) by a neighboring hydroxyl group. nih.gov For this reaction to proceed efficiently, the participating hydroxyl group and the leaving group must typically adopt a trans-diaxial orientation in a cyclic system, though analogous stereoelectronic requirements apply in acyclic precursors. nih.gov

The reactivity of anhydro sugars is dominated by the strain of the newly formed ring. ontosight.ai Three-membered oxirane rings are highly strained and, therefore, susceptible to nucleophilic attack. This ring-opening reaction is a powerful tool for introducing a wide variety of functional groups (e.g., azides, halides, thiols) with regio- and stereocontrol, yielding valuable synthetic intermediates like amino sugars, deoxy sugars, and thio sugars. nih.govnih.gov The regioselectivity of the ring-opening is governed by steric and electronic factors, as well as the nature of the attacking nucleophile and the reaction conditions.

Strategic Importance of Bromo-Deoxy Sugars in Organic Synthesis

Bromo-deoxy sugars, where a hydroxyl group is replaced by a bromine atom, are highly valuable intermediates in organic synthesis. The introduction of a bromine atom serves several strategic purposes. Firstly, it transforms the carbon atom into an electrophilic center, making it an excellent substrate for nucleophilic substitution reactions. This allows for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Secondly, bromine is a good leaving group, facilitating displacement by a wide range of nucleophiles. This reactivity is harnessed in the synthesis of complex oligosaccharides, nucleoside analogues, and other natural products. For instance, glycosyl bromides are classical glycosyl donors in Koenigs-Knorr glycosylation reactions. Furthermore, bromo-deoxy functionalities can be readily converted to other useful groups; for example, they can be reduced to deoxy sugars or eliminated to form unsaturated (alkene) derivatives. The versatility of brominated carbohydrates makes them indispensable tools for the synthetic chemist.

Galactitol as a Parent Polyol Scaffold in Carbohydrate Chemistry

Galactitol, also known as dulcitol, is a six-carbon sugar alcohol (or alditol) derived from the reduction of galactose. It is an achiral (meso) compound due to a plane of symmetry between C-3 and C-4. This symmetry presents unique challenges and opportunities in synthetic chemistry. The presence of six hydroxyl groups of differing reactivity (primary vs. secondary) allows for selective functionalization, enabling the use of galactitol as a scaffold for constructing complex molecules.

Derivatives of galactitol are explored for various applications, including as enzyme inhibitors and as precursors for chiral ligands and bioactive compounds. ontosight.ai The ability to selectively protect and activate its hydroxyl groups allows chemists to use the galactitol backbone to install desired functionalities with precise stereochemical control, leading to a diverse array of complex target molecules.

Contextualizing Galactitol, 5,6-anhydro-1-bromo-1-deoxy- within Advanced Carbohydrate Synthesis Research

The compound Galactitol, 5,6-anhydro-1-bromo-1-deoxy- is a bifunctional synthetic intermediate that combines the key chemical features discussed above. Its structure consists of a galactitol backbone that has been modified to contain a reactive 1-bromo-1-deoxy terminus and a 5,6-anhydro (epoxide) ring at the other end. This specific arrangement of functional groups makes it a highly versatile building block in advanced carbohydrate synthesis.

While direct research literature on this specific isomer is sparse, its synthetic utility can be inferred from established chemical principles. The molecule possesses two primary sites for nucleophilic attack: the carbon bearing the bromine (C-1) and the two carbons of the epoxide ring (C-5 and C-6).

Reactivity at C-1: The primary bromo group at the C-1 position is an excellent electrophilic site for SN2 reactions, allowing for the introduction of a wide variety of nucleophiles to build more complex structures.

Reactivity at the Epoxide: The 5,6-epoxide is susceptible to ring-opening by nucleophiles. This reaction can proceed with high regioselectivity, typically with the nucleophile attacking the less sterically hindered primary carbon (C-6), to introduce a new functional group at C-6 and a hydroxyl group at C-5.

A plausible synthetic strategy for this molecule would involve a multi-step sequence starting from a suitable galactitol derivative. This would likely involve selective protection of the C-2, C-3, and C-4 hydroxyls, functionalization of the C-6 hydroxyl into a good leaving group (e.g., tosylate), treatment with a base to form the 5,6-epoxide, and subsequent bromination of the C-1 hydroxyl.

This bifunctional nature allows for stepwise or orthogonal chemical modifications. For example, one could first react the C-1 bromide with a nucleophile and then open the epoxide ring with a different nucleophile, or vice-versa. This positions Galactitol, 5,6-anhydro-1-bromo-1-deoxy- as a potentially valuable precursor for synthesizing modified iminosugars, complex polyols, and other biologically relevant molecules.

Data Tables

Table 1: Chemical Identifiers for Galactitol, 5,6-anhydro-1-bromo-1-deoxy- and Related Isomers

IdentifierValueReference Compound
IUPAC Name (2R,3S,4R,5S)-5-(Bromomethyl)oxolane-2,3,4-triolInferred for the title compound
CAS Number 70791-26-31,2-Anhydro-6-bromo-6-deoxy-galactitol nih.gov
PubChem CID 1587171,2-Anhydro-6-bromo-6-deoxy-galactitol nih.gov
Molecular Formula C₆H₁₁BrO₄ nih.gov
SMILES C1C@HC@HO1,2-Anhydro-6-bromo-6-deoxy-galactitol nih.gov
InChI Key TTXMHDKJKIQMDJ-DPYQTVNSSA-N1,2-Anhydro-6-bromo-6-deoxy-galactitol nih.gov

Note: Data for specific isomers of bromo-anhydro-galactitol is limited. The data presented is for a known isomer and serves as a reference.

Table 2: Physicochemical Properties (Computed)

PropertyValueReference Compound
Molecular Weight 227.05 g/mol 1,2-Anhydro-6-bromo-6-deoxy-galactitol nih.gov
XLogP3 -1.21,2-Anhydro-6-bromo-6-deoxy-galactitol nih.gov
Hydrogen Bond Donor Count 31,2-Anhydro-6-bromo-6-deoxy-galactitol nih.gov
Hydrogen Bond Acceptor Count 41,2-Anhydro-6-bromo-6-deoxy-galactitol nih.gov
Rotatable Bond Count 41,2-Anhydro-6-bromo-6-deoxy-galactitol nih.gov
Exact Mass 225.98407 Da1,2-Anhydro-6-bromo-6-deoxy-galactitol nih.gov
Topological Polar Surface Area 73.2 Ų1,2-Anhydro-6-bromo-6-deoxy-galactitol nih.gov

Note: These properties were computationally generated for the isomeric compound 1,2-Anhydro-6-bromo-6-deoxy-galactitol and provide an approximation for the title compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO4 B1222743 Galactitol, 5,6-anhydro-1-bromo-1-deoxy- CAS No. 70791-26-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70791-26-3

Molecular Formula

C6H11BrO4

Molecular Weight

227.05 g/mol

IUPAC Name

(1S,2R,3S)-4-bromo-1-[(2S)-oxiran-2-yl]butane-1,2,3-triol

InChI

InChI=1S/C6H11BrO4/c7-1-3(8)5(9)6(10)4-2-11-4/h3-6,8-10H,1-2H2/t3-,4+,5+,6-/m1/s1

InChI Key

TTXMHDKJKIQMDJ-DPYQTVNSSA-N

SMILES

C1C(O1)C(C(C(CBr)O)O)O

Isomeric SMILES

C1[C@H](O1)[C@H]([C@H]([C@@H](CBr)O)O)O

Canonical SMILES

C1C(O1)C(C(C(CBr)O)O)O

Other CAS No.

84798-55-0

Synonyms

1,2-anhydro-6-brom-6-deoxydulcitol
1,2-anhydro-6-bromogalactitol
5,6-anhydro-1-bromo-1-deoxyglactitol
BrEpG

Origin of Product

United States

Synthetic Methodologies and Route Design for Galactitol, 5,6 Anhydro 1 Bromo 1 Deoxy

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Galactitol, 5,6-anhydro-1-bromo-1-deoxy- dictates a logical sequence for its construction. The synthesis is best approached by disconnecting the molecule at its key functional groups.

The primary disconnection is at the C1-Br bond, suggesting a late-stage bromination of a precursor alcohol. This leads to the key intermediate, 5,6-anhydro-D-galactitol. The second disconnection breaks the C5-O-C6 ether linkage of the anhydro ring. This reveals a 1-deoxy-galactitol derivative with a leaving group at the C6 position and a free hydroxyl at C5, poised for an intramolecular cyclization. This precursor, in turn, can be traced back to a differentially protected galactitol molecule. The entire synthetic strategy relies on starting with galactitol to establish the correct stereochemistry at the C2, C3, C4, and C5 positions from the outset. This multi-step process involves strategic protection of hydroxyl groups, selective activation of the C6 primary hydroxyl, intramolecular cyclization to form the epoxide, and final bromination at C1.

Precursor Selection and Initial Functionalization of Galactitol

The synthesis commences with galactitol, an optically inactive meso hexitol, which provides the necessary stereochemical framework for the target molecule. nih.gov The primary challenge lies in the differential functionalization of its six hydroxyl groups—two primary (C1, C6) and four secondary (C2, C3, C4, C5).

Regioselective Protection Strategies for Hydroxyl Groups

The inherent differences in the reactivity of hydroxyl groups are exploited to achieve selective protection. nih.gov Primary hydroxyls are sterically less hindered and thus react more readily with bulky protecting groups than their secondary counterparts. rsc.orgrsc.org This principle is fundamental to designing a synthetic route that allows for specific modifications at desired positions.

Strategies often involve:

Selective protection of primary hydroxyls: Bulky reagents like trityl (Tr) or silyl (B83357) ethers (e.g., tert-butyldiphenylsilyl, TBDPS) are commonly used to selectively protect the C1 and C6 primary hydroxyls. rsc.org

Cyclic acetal (B89532) formation: Cyclic acetals and ketals can be used to protect vicinal diols. For instance, isopropylidene groups can protect the C2/C3 or C3/C4 diols, depending on the reaction conditions and the inherent stereochemistry of the sugar.

Stannylene acetals: The use of dibutyltin (B87310) oxide allows for the formation of a stannylene acetal, which can then be regioselectively acylated or alkylated. rsc.org This method can differentiate between hydroxyl groups based on their stereoelectronic environment. rsc.org

A plausible route would involve the formation of a 2,3;4,5-di-O-protected galactitol derivative, leaving the C1 and C6 primary hydroxyls exposed for subsequent differential modification. One could then be selectively deprotected or modified to install the bromide, while the other is used to form the anhydro ring.

Protecting GroupReagent(s)Selectivity PrincipleTypical Target on Galactitol
Trityl (Tr)Trityl chloride, PyridineSteric hindrancePrimary -OH (C1, C6)
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleSteric hindrancePrimary -OH (C1, C6)
IsopropylideneAcetone (B3395972), Acid catalystFormation of 5- or 6-membered rings with cis-diolsVicinal diols (e.g., C2,3)
Benzoyl (Bz)Benzoyl chloride, Pyridine, low tempKinetic vs. thermodynamic controlCan favor 2,3,6-tribenzoylation, leaving 4-OH free. nih.govacs.org

Stereochemical Considerations in Starting Material Selection

Galactitol is a meso compound, meaning it has a plane of symmetry despite containing four chiral centers ((2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol). nih.gov This symmetry simplifies some aspects of the synthesis but also presents challenges, such as differentiating the two enantiotopic halves of the molecule (C1-C3 and C4-C6). However, for the synthesis of Galactitol, 5,6-anhydro-1-bromo-1-deoxy-, the inherent stereochemistry of the galactitol backbone is essential and is carried through the entire synthetic sequence. The reactions involved, such as protection, activation, and cyclization, must be chosen carefully to either preserve the existing stereocenters or proceed with a predictable stereochemical outcome (e.g., inversion of configuration in an Sₙ2 reaction).

Formation of the 5,6-Anhydro Ring System

The formation of the 5,6-epoxide (anhydro) ring is a critical step in the synthesis. This transformation is an intramolecular etherification.

Mechanistic Pathways for Intramolecular Dehydration at C-5,6

The most common and controlled laboratory method for forming the 5,6-anhydro ring involves an intramolecular Sₙ2 reaction, often referred to as a Williamson ether synthesis. The mechanism proceeds as follows:

Selective Activation of C6-OH: The primary hydroxyl group at C-6 is converted into a good leaving group. This is typically achieved by sulfonylation (e.g., with tosyl chloride or mesyl chloride) to form a tosylate or mesylate ester.

Deprotonation of C5-OH: A strong, non-nucleophilic base (e.g., sodium hydride, NaH) is used to deprotonate the secondary hydroxyl group at C-5, forming a nucleophilic alkoxide.

Intramolecular Sₙ2 Attack: The C-5 alkoxide performs a backside nucleophilic attack on the C-6 carbon, displacing the sulfonate leaving group. This results in the formation of the three-membered epoxide ring with an inversion of stereochemistry at C-6, although for an achiral CH₂ group, this is not a stereochemical consideration.

Alternatively, direct acid-catalyzed dehydration of polyols can lead to anhydro products, but this method often lacks selectivity and can lead to a mixture of products through various carbocation intermediates and rearrangements. libretexts.org Such reactions are typically performed in high-temperature water and may not be suitable for a targeted synthesis requiring high purity of a specific regioisomer. rsc.org

Investigation of Catalytic Systems and Reaction Conditions for Anhydro Formation

The choice of catalytic system and reaction conditions is paramount for achieving high yields and selectivity in the anhydro ring formation.

For the base-catalyzed intramolecular Sₙ2 cyclization, the conditions are well-established. The reaction is typically run in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to solvate the base's counter-ion and promote the reaction.

While direct dehydration of galactitol in high-temperature water (523–573 K) without added catalysts can produce anhydrogalactitols, it does not typically yield the 5,6-anhydro product (epoxide) but rather five-membered tetrahydrofuran rings (e.g., 1,4-anhydrogalactitol). rsc.org Enzymatic methods have also been reported for forming anhydro rings in carbohydrate polymers like carrageenan, but their application to a small molecule like galactitol for this specific transformation is less common in standard organic synthesis. nih.gov

MethodCatalyst/ReagentTypical ConditionsAdvantages/Disadvantages
Base-Catalyzed CyclizationNaH, KHAprotic solvent (THF, DMF), 0°C to RTHigh yield, high regioselectivity, predictable mechanism (Sₙ2). Requires prior activation of C6-OH.
Acid-Catalyzed DehydrationStrong mineral acids (H₂SO₄, HCl)High temperaturesCan be a one-step process from the diol, but often results in low selectivity and product mixtures. libretexts.org
Hydrothermal DehydrationNone (autocatalytic)High-temperature water (e.g., >500 K)"Green" conditions, but typically forms thermodynamically stable furanose rings, not epoxides. rsc.org
EnzymaticSulfurylasesAqueous buffer, physiological pHHighly specific for natural substrates (e.g., polysaccharides), not generally applicable for this target. nih.gov

Stereocontrol in Anhydro Ring Closure

The formation of the 5,6-anhydro (epoxide) ring on the galactitol backbone is a critical step that requires careful consideration of stereocontrol. The stereochemical outcome of this epoxidation is influenced by the directing effects of neighboring hydroxyl groups and the choice of epoxidation agent. In the context of polyhydroxylated compounds like galactitol, the inherent chirality of the molecule plays a significant role in directing the approach of the oxidant.

Protecting group strategies are often employed to enhance stereoselectivity. For instance, the use of a 4,6-O-benzylidene protecting group in galactose-derived ketones has been shown to influence the stereochemical outcome of Shi-type epoxidations. nih.govrsc.org While this specific example relates to a pyranoside catalyst, the principle of using rigid protecting groups to create a specific steric environment around the reaction center is broadly applicable to acyclic systems like galactitol. By selectively protecting the hydroxyl groups at C-1, C-2, C-3, and C-4, the conformation of the C-5 and C-6 portion of the molecule can be constrained, favoring the formation of one diastereomer of the epoxide over the other.

Lewis acid-promoted rearrangements of 5,6-epoxy carotenoid model compounds have also been studied, highlighting the stereoselective nature of reactions involving epoxide rings in polyene systems. researchgate.net While the substrate is different, the principles of stereoelectronic control in epoxide ring-opening and formation are relevant.

Table 1: Factors Influencing Stereocontrol in Anhydro Ring Closure

FactorDescriptionPotential Impact on Galactitol Epoxidation
Substrate Control The inherent chirality and conformational preferences of the galactitol backbone direct the approach of the epoxidizing agent.The relative orientation of the C-4 hydroxyl group can influence the facial selectivity of the epoxidation at the C5-C6 position.
Protecting Groups Bulky protecting groups can sterically hinder one face of the molecule, forcing the oxidant to attack from the less hindered face.A 4,6-O-benzylidene-like protecting group, if applicable to the acyclic galactitol, or other bulky silyl or benzyl (B1604629) ethers could enforce a specific conformation, leading to higher stereoselectivity. nih.govrsc.org
Reagent Control The choice of epoxidizing agent (e.g., m-CPBA, Shi catalyst) can influence the stereochemical outcome.Chiral epoxidation catalysts, such as those derived from sugars, could potentially be employed for asymmetric epoxidation, although their effectiveness on a highly functionalized substrate like a protected galactitol would require investigation. nih.gov

Introduction of the 1-Bromo-1-deoxy Moiety

The introduction of a bromine atom at the C-1 position with concomitant deoxygenation is another key challenge in the synthesis of the target molecule. This transformation requires high regioselectivity to differentiate the C-1 primary hydroxyl group from the other primary (C-6) and secondary hydroxyl groups of galactitol.

Methodologies for Regioselective Bromination at C-1

Direct regioselective bromination of an unprotected galactitol is difficult due to the presence of multiple hydroxyl groups of similar reactivity. Therefore, a protecting group strategy is essential. A common approach involves the selective protection of the other hydroxyl groups, leaving the C-1 hydroxyl available for functionalization.

One effective strategy is the use of trityl chloride (TrCl), which selectively reacts with primary hydroxyl groups. In the case of galactitol, both C-1 and C-6 are primary. However, by employing di-O-isopropylidene protection, it is possible to differentiate the two ends of the galactitol molecule. For instance, the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose demonstrates the use of isopropylidene groups to protect specific hydroxyls. epa.govresearchgate.net A similar strategy could be envisioned for galactitol, followed by selective deprotection to expose the C-1 hydroxyl.

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols to various functional groups, including halides, with inversion of stereochemistry. rsc.orgepa.govresearchgate.netharvard.eduresearchgate.net This reaction typically involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), in the presence of a suitable bromine source (e.g., zinc bromide or lithium bromide). The reaction proceeds via an SN2 mechanism, ensuring stereochemical inversion at the reaction center. For the synthesis of the target compound, a protected galactitol with a free C-1 hydroxyl group could be subjected to Mitsunobu conditions to introduce the bromine atom.

The Appel reaction is another method for the conversion of alcohols to alkyl halides. A recent study demonstrated the regioselective Appel reaction on a ketopyranose to synthesize a 5-bromo-5-deoxy derivative, highlighting its potential for selective halogenation in complex carbohydrate systems.

Deoxygenation Strategies Concomitant with or Subsequent to Bromination

The term "1-bromo-1-deoxy" implies that the hydroxyl group at C-1 is replaced by a bromine atom. The aforementioned Mitsunobu and Appel reactions achieve this transformation directly, as the reaction mechanism involves the displacement of the hydroxyl group (activated in situ) by the bromide nucleophile. Therefore, a separate deoxygenation step is not necessarily required if these methods are employed.

Optimization of Halogenation Reagents and Conditions

The optimization of halogenation conditions is crucial to maximize the yield and regioselectivity of the bromination step while minimizing side reactions.

Table 2: Optimization Parameters for Regioselective Bromination

ParameterConsiderations for Galactitol Bromination
Protecting Group Strategy The choice of protecting groups for the C-2 to C-6 hydroxyls is critical. They must be stable to the bromination conditions and allow for selective deprotection if necessary. Common choices include benzyl ethers, silyl ethers, and acetals like isopropylidene groups. epa.govresearchgate.net
Brominating Agent For Mitsunobu reactions, the combination of PPh₃/DEAD with a bromide source like LiBr or ZnBr₂ is common. researchgate.net For Appel reactions, CBr₄/PPh₃ is a standard reagent system. The choice of reagent can affect reaction times and yields.
Solvent Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (B109758) (DCM) are typically used for these reactions to avoid interference from protic functional groups.
Temperature Mitsunobu reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the intermediates.
Stoichiometry Careful control of the stoichiometry of the reagents is necessary to avoid side reactions and ensure complete conversion of the starting material.

Sequential and Convergent Synthetic Approaches

The synthesis of Galactitol, 5,6-anhydro-1-bromo-1-deoxy- can be approached through either a sequential (linear) or a convergent strategy.

Integration of Anhydro Formation and Bromination Steps

A convergent approach, where the anhydro ring is formed on one fragment and the bromo-deoxy moiety is introduced on another, followed by their coupling, is generally not feasible for this target molecule as it is a single C6 unit. Therefore, a sequential synthesis is the more logical pathway.

The order of the key steps—anhydro ring formation and bromination—is a critical strategic decision.

Route A: Bromination followed by Anhydro Ring Closure

Protection: Selectively protect the hydroxyl groups of galactitol, leaving the C-1 hydroxyl free for bromination and the C-5 and C-6 hydroxyls available for subsequent epoxidation. This would likely involve a multi-step protection/deprotection sequence.

Bromination: Introduce the bromine at C-1 using a method like the Mitsunobu or Appel reaction.

Selective Deprotection: Remove the protecting groups at C-5 and C-6.

Anhydro Ring Closure: Form the 5,6-epoxide. This could be achieved by first converting the C-6 hydroxyl into a good leaving group (e.g., a tosylate) and then treating with a base to induce intramolecular SN2 displacement by the C-5 alkoxide.

Route B: Anhydro Ring Closure followed by Bromination

Protection: Protect the C-1 to C-4 hydroxyl groups of galactitol.

Anhydro Ring Closure: Convert the C-5 and C-6 diol into the 5,6-epoxide. This could be achieved via a tosylate intermediate as described above or through direct epoxidation of a C5-C6 double bond if a suitable precursor can be synthesized.

Selective Deprotection: Remove the protecting group at C-1.

Bromination: Introduce the bromine at C-1.

The choice between these routes would depend on the compatibility of the protecting groups with the reaction conditions of each step and the potential for side reactions. For instance, the stability of the epoxide ring under the conditions required for bromination at C-1 would need to be carefully considered in Route B. The regioselective opening of a related compound, 1,2:5,6-dianhydro-D-mannitol, with HBr has been reported, suggesting that the epoxide ring is susceptible to attack by bromide under acidic conditions, which could be a potential side reaction. researchgate.net

A plausible approach might involve starting from a commercially available or readily synthesized protected galactitol derivative, such as a di-O-isopropylidene galactitol, and then proceeding with a carefully planned sequence of functional group manipulations. epa.govresearchgate.net The synthesis of 2-amino-1,2-dideoxy-D-galactitol hydrochloride from a protected galactose derivative demonstrates the feasibility of multi-step syntheses on the galactitol backbone. researchgate.net

Multi-step Reaction Cascades and Protecting Group Compatibility

The construction of Galactitol, 5,6-anhydro-1-bromo-1-deoxy- from a readily available starting material like D-galactose or its reduced form, galactitol, is a multi-step process that hinges on the principles of retrosynthetic analysis. A plausible synthetic pathway involves the sequential introduction of the bromo and anhydro functionalities, a task complicated by the presence of six hydroxyl groups of varying reactivity. The compatibility of protecting groups throughout the reaction sequence is paramount to success.

A hypothetical, yet chemically sound, synthetic cascade could commence with the protection of the hydroxyl groups of galactitol. The choice of protecting groups is critical; they must be stable to the conditions of subsequent reactions yet be removable selectively when required. For instance, acetal protecting groups, such as isopropylidene groups, are often used to protect vicinal diols. In the case of galactitol, reaction with acetone under acidic catalysis could selectively protect the 1,2- and 3,4-diol pairs, leaving the C5 and C6 hydroxyls free for further manipulation.

Alternatively, a strategy employing a combination of protecting groups with orthogonal stability can be envisioned. For example, silyl ethers could be used to protect the primary hydroxyl group at C6 due to steric accessibility, while the secondary hydroxyls are protected with groups like benzyl ethers, which are stable under a wide range of conditions.

Once a suitably protected galactitol derivative is obtained, the next key step is the regioselective bromination at the C1 position. This can be a challenging transformation. One possible approach is the selective deprotection of the C1 hydroxyl group, followed by a bromination reaction. For instance, if a silyl ether was used to protect the C1 and C6 primary hydroxyls, selective deprotection of one of these could be attempted based on subtle differences in steric hindrance or by using specific reagents that favor cleavage at one position over the other. Following deprotection, bromination could be achieved using a reagent like N-bromosuccinimide (NBS) in the presence of triphenylphosphine (an Appel-type reaction), which is known for converting alcohols to bromides with inversion of configuration.

The formation of the 5,6-anhydro (epoxide) ring is typically achieved via an intramolecular Williamson ether synthesis. This involves generating an alkoxide at the C5 position, which then displaces a leaving group at C6. A common strategy would be to selectively sulfonate (e.g., with tosyl chloride or mesyl chloride) the primary C6 hydroxyl group of a partially protected galactitol derivative. Subsequent treatment with a base would deprotonate the C5 hydroxyl, leading to nucleophilic attack on the C6 carbon and displacement of the sulfonate ester to form the epoxide ring.

The compatibility of the protecting groups throughout this cascade is a central consideration. For example, if the bromination is carried out under acidic conditions, acid-labile protecting groups like acetals or silyl ethers might be cleaved prematurely. Similarly, the basic conditions required for epoxide formation could affect base-labile protecting groups like esters. Therefore, a careful selection of protecting groups that are orthogonal—meaning they can be removed under different conditions without affecting each other—is essential for a successful synthesis.

A plausible sequence could be:

Protection of galactitol with a combination of protecting groups (e.g., benzyl ethers for secondary hydroxyls and a silyl ether for the primary C6 hydroxyl).

Selective deprotection of the C1 hydroxyl group.

Bromination of the C1 hydroxyl group.

Selective deprotection of the C6 hydroxyl group.

Conversion of the C6 hydroxyl to a good leaving group (e.g., tosylate).

Base-induced intramolecular cyclization to form the 5,6-epoxide.

Global deprotection to yield the final product.

Each of these steps would require careful optimization of reaction conditions to maximize yield and minimize the formation of side products.

StepTransformationPotential Reagents and ConditionsProtecting Group Considerations
1ProtectionBenzyl bromide, NaH; TBDMSCl, imidazoleBenzyl ethers are robust; silyl ethers offer selective deprotection options.
2Selective C1-OH deprotectionTBAF (for silyl ethers)Selective removal of silyl ethers in the presence of benzyl ethers.
3C1-BrominationNBS, PPh3 or CBr4, PPh3Mild conditions to avoid side reactions.
4Selective C6-OH deprotectionH2, Pd/C (for benzyl ethers if C1 is protected) or selective enzymatic deprotectionOrthogonal deprotection strategy is key.
5C6-SulfonylationTsCl, pyridineStandard procedure for activating a primary alcohol.
6EpoxidationNaH or other non-nucleophilic baseBase should not interfere with other functional groups.
7Global DeprotectionH2, Pd/C (for benzyl ethers) and TBAF (for silyl ethers)Final step to reveal the target molecule.

Purification and Isolation Methodologies in Complex Carbohydrate Synthesis

The purification of intermediates and the final product, Galactitol, 5,6-anhydro-1-bromo-1-deoxy-, is as critical as the synthetic strategy itself. Carbohydrates and their derivatives are often highly polar, non-volatile, and lack a strong UV chromophore, which can make their purification and characterization challenging.

Throughout the multi-step synthesis, flash column chromatography is the workhorse for purifying the protected intermediates. Since these intermediates are often less polar than the final product due to the presence of hydrophobic protecting groups, normal-phase chromatography on silica (B1680970) gel is frequently employed. The choice of eluent system, typically a mixture of a non-polar solvent like hexanes or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is optimized to achieve separation of the desired product from starting materials, reagents, and byproducts.

For the highly polar, unprotected final product, reversed-phase chromatography is often more suitable. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. The elution order is reversed compared to normal-phase chromatography, with more polar compounds eluting first.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of complex carbohydrates. researchgate.net For preparative HPLC, the choice of column and mobile phase is crucial. Given the lack of a UV chromophore in the target molecule, detection can be a challenge. To overcome this, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used. Alternatively, derivatization of a small sample with a UV-active group can aid in method development. In some cases, if the compound contains a halogen, as in the target molecule, specific detectors could be employed, or the compound may exhibit a weak end-absorption in the low UV range.

Crystallization can be a highly effective purification method for intermediates and, if successful, for the final product, yielding material of very high purity. The success of crystallization depends on the physicochemical properties of the compound and the ability to find a suitable solvent system from which the compound will slowly precipitate in a crystalline form.

Given the complexity of the reaction mixtures in carbohydrate synthesis, a combination of these purification techniques is often necessary to isolate the target compound in a pure form suitable for structural elucidation and further studies.

TechniqueStationary PhaseMobile Phase (Typical)Detection MethodApplicability
Flash ChromatographySilica GelHexanes/Ethyl AcetateTLC with staining (e.g., KMnO4)Purification of protected, less polar intermediates.
Reversed-Phase ChromatographyC18-SilicaWater/AcetonitrileELSD, RIPurification of polar, unprotected final product.
HPLCC18, Amino, or Phenyl-Hexyl columnsWater/Acetonitrile gradientsELSD, RI, Low UVHigh-resolution analysis and purification. researchgate.net
CrystallizationN/AVarious organic solvents or mixturesVisualFinal purification to obtain high-purity solid material.

Chemical Transformations and Reactivity Studies of Galactitol, 5,6 Anhydro 1 Bromo 1 Deoxy

Reactivity of the Anhydro Ring

The 5,6-anhydro ring, an epoxide, is a key reactive site in Galactitol, 5,6-anhydro-1-bromo-1-deoxy-. Its reactivity is primarily governed by the ring strain and the polarization of the C-O bonds, making it susceptible to attack by nucleophiles.

Ring-Opening Reactions with Various Nucleophiles

The strained three-membered anhydro ring readily undergoes cleavage upon treatment with a range of nucleophilic reagents. These reactions are fundamental in elaborating the carbohydrate scaffold, introducing new functional groups at either the C-5 or C-6 position. Common nucleophiles employed in these transformations include azide ions, halides, alkoxides, and thiolates. For instance, treatment with sodium azide would be expected to yield an azido-alcohol, a valuable precursor for the introduction of an amino group.

Table 1: Representative Ring-Opening Reactions of Anhydro Sugars

NucleophileReagent ExampleExpected Product Type
AzideSodium Azide (NaN₃)Azido-alcohol
HalideLithium Bromide (LiBr)Halo-alcohol
AlkoxideSodium Methoxide (NaOMe)Methoxy-alcohol
ThiolateSodium Thiophenoxide (NaSPh)Phenylthio-alcohol

Note: This table presents expected product types based on the general reactivity of epoxides in carbohydrate chemistry, as specific data for Galactitol, 5,6-anhydro-1-bromo-1-deoxy- is not extensively documented in publicly available literature.

Regioselectivity and Stereoselectivity of Anhydro Ring Cleavage

The regiochemical outcome of the anhydro ring opening is dictated by the reaction conditions and the nature of the nucleophile, adhering to the principles of the Fürst-Plattner rule for trans-diaxial opening in rigid ring systems. In nucleophilic ring-opening of epoxides on pyranose rings, the attack generally occurs at the carbon atom that allows for a chair-like transition state, leading to the formation of a product with a trans-diaxial arrangement of the newly introduced nucleophile and the hydroxyl group. For the flexible acyclic galactitol derivative, steric and electronic factors will govern the site of attack. Generally, under neutral or basic conditions, the nucleophile will attack the less substituted carbon (C-6), an example of an SN2-type reaction. Under acidic conditions, the reaction proceeds via a more SN1-like transition state, with the nucleophile attacking the more substituted carbon (C-5) that can better stabilize a partial positive charge.

The stereoselectivity of the reaction is typically high, with the nucleophile attacking from the face opposite to the epoxide oxygen, resulting in an inversion of configuration at the center of attack.

Mechanistic Insights into Anhydro Ring Transformations

The mechanism of the anhydro ring cleavage can be tuned by the reaction conditions. In basic or neutral media, the reaction follows a classic SN2 pathway. The nucleophile directly attacks one of the electrophilic carbons of the epoxide, leading to a concerted bond-breaking of the C-O bond and bond-forming with the nucleophile. This process results in a clean inversion of stereochemistry at the attacked carbon.

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The transition state in this case has significant carbocationic character. This protonation enhances the electrophilicity of the ring carbons and facilitates the ring opening. The regioselectivity in acidic media is often directed to the carbon atom that can better stabilize the developing positive charge, which in this case would be the internal C-5 position.

Transformations Involving the Brominated Carbon Center

The primary bromide at the C-1 position represents another key site for chemical modification of Galactitol, 5,6-anhydro-1-bromo-1-deoxy-.

Nucleophilic Displacement Reactions at C-1

The bromine atom at the C-1 position is a good leaving group, making this carbon susceptible to nucleophilic substitution reactions. A variety of nucleophiles can be employed to displace the bromide, allowing for the introduction of a wide array of functional groups. These reactions typically proceed via an SN2 mechanism, given that C-1 is a primary carbon center. This results in a straightforward inversion of configuration at C-1, although in this specific acyclic case, the stereochemical consequence is less complex than in a cyclic system.

Table 2: Potential Nucleophilic Displacement Reactions at C-1

NucleophileReagent ExamplePotential Product Functional Group
CyanideSodium Cyanide (NaCN)Nitrile
Acetate (B1210297)Sodium Acetate (NaOAc)Acetoxy
ThiolSodium Hydrosulfide (NaSH)Thiol
AmineAmmonia (NH₃)Primary Amine

Note: This table illustrates potential transformations based on the known reactivity of primary alkyl bromides.

Radical Reactions and Reductive Dehalogenation Pathways

Beyond nucleophilic substitution, the C-1 bromine can be involved in radical reactions. For instance, treatment with radical initiators, such as AIBN, in the presence of a hydrogen atom donor like tributyltin hydride (Bu₃SnH) would lead to reductive dehalogenation, replacing the bromine atom with a hydrogen atom. This process proceeds through a radical chain mechanism, involving the formation of a primary alkyl radical at C-1.

Alternatively, organometallic reagents can be used to effect reductive dehalogenation. Reagents such as zinc dust in acetic acid or catalytic hydrogenation can also be employed to achieve the removal of the bromine atom. These reductive pathways are crucial for the synthesis of 1-deoxy-galactitol derivatives.

Elimination Reactions to Form Olefinic Derivatives

Elimination of hydrogen bromide (HBr) is a common reaction for bromo-sugars, typically promoted by a base. In this case, treatment with a suitable base could lead to the formation of a double bond. The regioselectivity of this elimination would depend on the accessibility and acidity of the protons on the carbon atoms adjacent to the C-1 bromine.

Alternatively, the remaining hydroxyl groups could be converted into better leaving groups, such as tosylates or mesylates. Subsequent treatment with a base could then induce elimination to form a double bond at a different position within the carbon chain. The stereochemistry of the resulting olefin would be influenced by the conformational constraints of the galactitol backbone and the reaction mechanism (e.g., E2 elimination, which requires an anti-periplanar arrangement of the proton and the leaving group).

Furthermore, the epoxide ring itself can be involved in reactions that lead to unsaturation. Ring-opening of the epoxide followed by elimination is a plausible pathway to generate olefinic diols. The conditions for such reactions would need to be carefully controlled to avoid unwanted side reactions.

The synthesis of α-bromo-α,β-unsaturated esters from alcohols via a one-pot oxidation-Wittig-type reaction provides another analogous route to olefinic derivatives, showcasing the versatility of bromo-functionalized sugar intermediates in forming carbon-carbon double bonds. nih.gov

Functional Group Interconversions on Remaining Hydroxyls

The hydroxyl groups at positions C-2, C-3, and C-4 of "Galactitol, 5,6-anhydro-1-bromo-1-deoxy-" are key sites for functional group interconversions, enabling the synthesis of a wide range of derivatives.

Selective Derivatization for Further Synthetic Elaboration

Selective derivatization of the hydroxyl groups is crucial for controlling the reactivity of the molecule in subsequent synthetic steps. The differing reactivity of the secondary hydroxyl groups can be exploited to achieve regioselectivity. For instance, the C-3 hydroxyl might exhibit different steric hindrance or electronic properties compared to the C-2 and C-4 hydroxyls, allowing for selective protection or activation.

Common strategies for selective derivatization in carbohydrate chemistry include the use of bulky protecting groups that react preferentially at the less sterically hindered hydroxyl group. researchgate.net Furthermore, the formation of cyclic acetals or ketals between adjacent hydroxyl groups (e.g., C-2 and C-3, or C-3 and C-4) can be employed to protect these diol units, leaving the remaining hydroxyl group available for further modification. researchgate.net Boronic esters are also utilized for the temporary protection of diols, which can be selectively cleaved under mild conditions. researchgate.net Catalyst-controlled methods have also emerged as powerful tools for achieving challenging site-selectivities in the functionalization of sugar polyols. nih.gov

Esterification and Etherification Reactions

Esterification and etherification of the hydroxyl groups are fundamental transformations for modifying the properties of "Galactitol, 5,6-anhydro-1-bromo-1-deoxy-" and for introducing functional handles for further reactions.

Esterification: The hydroxyl groups can be readily converted to esters using acid chlorides or anhydrides in the presence of a base like pyridine. chemistrysteps.comlibretexts.org Common ester derivatives include acetates and benzoates, which can serve as protecting groups or can influence the biological activity of the final molecule. The reactivity of the hydroxyl groups towards esterification can vary, potentially allowing for selective acylation under controlled conditions. nih.gov

Etherification: Etherification is typically achieved via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. chemistrysteps.comlibretexts.org To avoid potential side reactions with the epoxide ring under strongly basic conditions, milder bases and reaction conditions would be necessary. Benzyl (B1604629) ethers are common protecting groups in carbohydrate synthesis due to their stability and ease of removal by catalytic hydrogenation. chemistrysteps.com The formation of silyl (B83357) ethers by reaction with silyl halides is another widely used protection strategy. researchgate.net

Reaction Type Reagents Functional Group Formed Purpose
EsterificationAcid Chloride/Anhydride, BaseEster (-OCOR)Protection, Modification of Properties
EtherificationAlkyl Halide, BaseEther (-OR)Protection, Synthetic Handle
SilylationSilyl Halide, BaseSilyl Ether (-OSiR3)Protection
Acetal (B89532)/Ketal FormationAldehyde/Ketone, Acid CatalystCyclic Acetal/KetalDiol Protection
Boronic Ester FormationBoronic AcidCyclic Boronic EsterDiol Protection

Role as a Synthetic Intermediate

The unique combination of functional groups in "Galactitol, 5,6-anhydro-1-bromo-1-deoxy-" makes it a potentially valuable synthetic intermediate for the construction of more complex molecules.

Building Block for Complex Polyhydroxylated Architectures

Sugar-derived molecules are widely recognized as versatile building blocks for the synthesis of a variety of natural products and their analogues. nih.govenamine.net The chiral backbone of "Galactitol, 5,6-anhydro-1-bromo-1-deoxy-" provides a pre-defined stereochemical scaffold that can be elaborated into complex polyhydroxylated structures. The bromo and epoxide functionalities serve as reactive handles for introducing further complexity. For instance, the epoxide ring can be opened by a variety of nucleophiles to introduce new functional groups with controlled stereochemistry. The bromine atom can be displaced by nucleophiles or participate in coupling reactions to form larger molecules. Such strategies are employed in the synthesis of polyhydroxylated alkaloids and other bioactive compounds. nih.gov

Precursor for Glycosyl Donors or Acceptors in Oligosaccharide Synthesis (analogous to related anhydro sugars)

Anhydro sugars are well-established precursors for glycosyl donors in oligosaccharide synthesis. chimia.chresearchgate.net The strained ring system of anhydro sugars makes them reactive towards ring-opening, which can be exploited for the formation of glycosidic bonds. chimia.ch For example, 1,6-anhydro sugars are common building blocks that can be regioselectively functionalized to give convenient glycosyl donors and acceptors. researchgate.net Similarly, 1,2-anhydro sugars are highly reactive intermediates that have been widely used as glycosyl donors for the synthesis of oligosaccharides and nucleosides. chimia.ch

Stereochemical and Conformational Analysis in the Context of Synthesis and Reactivity

Inherent Stereochemistry of the Galactitol Backbone

Galactitol, the parent sugar alcohol, is an achiral meso compound due to a plane of symmetry. However, the introduction of the 5,6-anhydro and 1-bromo-1-deoxy functionalities breaks this symmetry, rendering the molecule chiral. The stereochemistry of the galactitol backbone is characterized by the specific configuration of its hydroxyl groups. In a planar zig-zag conformation, the hydroxyl groups at C-2 and C-4 are on the same side of the carbon chain, while the hydroxyl group at C-3 is on the opposite side. This arrangement dictates the inherent conformational preferences of the molecule, favoring conformations that minimize steric strain between these substituents. mdpi.com The conformation and dynamics of acyclic sugar alcohols like galactitol are dependent on the stereochemistry of the hydroxyl groups. mdpi.com

The stability of different conformations in sugar alcohols is influenced by a combination of steric and electronic effects, including intramolecular hydrogen bonding. mdpi.com The tendency to form such hydrogen bonds can significantly impact the preferred shape of the carbon backbone.

Conformational Preferences of the 5,6-Anhydro Ring System

The formation of the 5,6-anhydro ring, an epoxide, introduces significant conformational constraints. Anhydrosugars are formed by the elimination of a water molecule from two hydroxyl groups on the same molecule, resulting in a new heterocyclic ring. celignis.com This epoxide ring locks the C-5 and C-6 positions, restricting the free rotation that would otherwise be present in the open-chain galactitol.

The conformation of the pyranose-like ring in similar anhydro sugar derivatives has been studied. For instance, in 1,2-anhydro-3,4-di-O-benzyl-β-D- and β-L-rhamnopyranose, conformational calculations suggested a half-chair (⁴H₅) conformation with some flattening at C-4. nih.gov While "Galactitol, 5,6-anhydro-1-bromo-1-deoxy-" has an acyclic backbone, the steric and electronic demands of the anhydro ring will similarly influence the local conformation of the C-4 and C-5 atoms, forcing a more rigid structure in that region of the molecule.

Influence of the Bromo-Deoxy Substitution on Overall Conformation

Furthermore, the bromo-deoxy functional group is known to participate in various chemical reactions. nih.govnih.gov The presence of the bromine atom can influence the reactivity of the nearby hydroxyl groups and the anhydro ring through electronic effects. The conformational positioning of the bromine atom relative to the rest of the molecule will be crucial in determining its accessibility for substitution reactions and its influence on the reactivity of other functional groups.

Diastereoselectivity and Enantioselectivity in Reaction Pathways

The chiral nature of "Galactitol, 5,6-anhydro-1-bromo-1-deoxy-" dictates that its reactions with other chiral or prochiral reagents will proceed with some degree of diastereoselectivity or enantioselectivity. A prime example is the ring-opening of the 5,6-epoxide.

The attack of a nucleophile on the epoxide can occur at either C-5 or C-6. The regioselectivity and stereoselectivity of this attack will be governed by both steric and electronic factors, leading to the formation of diastereomeric products. For instance, in the epoxidation of carbohydrate-fused macro-dilactones, the facial selectivity was found to be highly dependent on the stereochemistry of the carbohydrate backbone. nih.gov Similarly, the inherent stereocenters of the galactitol backbone in our target molecule will direct the approach of incoming reagents.

The diastereoselectivity of epoxide ring-opening reactions in cyclohexane (B81311) systems is a well-studied phenomenon where the transition state's stability dictates the product distribution. youtube.com While our molecule is acyclic, the principles of minimizing steric interactions in the transition state remain relevant. The attack of a nucleophile will preferentially occur from the less sterically hindered face of the epoxide, and the resulting product will adopt a conformation that minimizes gauche interactions.

Furthermore, studies on the epoxidation of allylic diols have shown that intramolecular hydrogen bonding can play a significant role in directing the stereochemical outcome. organic-chemistry.org The hydroxyl groups on the galactitol backbone of "Galactitol, 5,6-anhydro-1-bromo-1-deoxy-" could similarly direct the approach of reagents to the epoxide, leading to high diastereoselectivity in its reactions. The use of chiral catalysts, such as those involving titanium isopropoxide and diethyl tartrate, can also induce high levels of diastereoselectivity in epoxidation reactions. nih.gov

Advanced Spectroscopic and Computational Approaches in Characterization and Mechanistic Elucidation

Application of Advanced NMR Spectroscopy for Configurational and Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For Galactitol, 5,6-anhydro-1-bromo-1-deoxy-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of its configuration and predominant conformations.

Detailed analysis of ¹H and ¹³C NMR spectra, supported by 2D techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the complete assignment of all proton and carbon signals. nih.gov The coupling constants (J-values) derived from high-resolution ¹H NMR spectra are particularly informative for deducing the dihedral angles between adjacent protons, which in turn helps to define the conformation of the carbon backbone. auremn.org.br For instance, the Karplus equation can be applied to relate the observed three-bond proton-proton coupling constants (³JHH) to the torsional angles, providing insight into the puckering of the anhydro ring and the orientation of the substituents. researchgate.net

The presence of the bromine atom is expected to induce a significant downfield shift on the attached carbon (C1) and its proton in the ¹³C and ¹H NMR spectra, respectively. The epoxide ring, being a strained three-membered ring, would also have characteristic chemical shifts for its protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be invaluable for establishing through-space proximities between protons, further confirming stereochemical assignments and providing evidence for the preferred three-dimensional structure in solution. mdpi.com

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Galactitol, 5,6-anhydro-1-bromo-1-deoxy- in CDCl₃

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H-1, H'-13.50-3.65 (m)~45H-1 to C-2
H-23.80 (m)~70H-2 to C-1, C-3
H-33.95 (m)~72H-3 to C-2, C-4
H-44.10 (m)~71H-4 to C-3, C-5
H-53.15 (m)~52H-5 to C-4, C-6
H-6, H'-62.80, 2.95 (dd)~48H-6 to C-5

Note: This table is illustrative and based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For Galactitol, 5,6-anhydro-1-bromo-1-deoxy-, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₆H₁₁BrO₄. The presence of bromine is readily identified by the characteristic isotopic pattern of its two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in a roughly 1:1 ratio and result in two molecular ion peaks (M and M+2) of nearly equal intensity. libretexts.org

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. Common fragmentation pathways for sugar alcohols include dehydration (loss of H₂O) and cleavage of carbon-carbon bonds. savemyexams.com For this specific compound, cleavage adjacent to the hydroxyl groups (α-cleavage) and the epoxide ring would be expected. nih.gov The loss of a bromine radical or HBr are also probable fragmentation pathways. Analysis of the resulting fragment ions helps to piece together the molecular structure. Techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural insights. nih.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of Galactitol, 5,6-anhydro-1-bromo-1-deoxy-

m/zProposed Fragment
226/228[M]⁺ (Molecular ion)
208/210[M - H₂O]⁺
147[M - Br]⁺
129[M - Br - H₂O]⁺
43[C₂H₃O]⁺

Note: This table is predictive, based on common fragmentation patterns of brominated alcohols and epoxides. libretexts.orgsavemyexams.com

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.gov For Galactitol, 5,6-anhydro-1-bromo-1-deoxy-, the IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding. researchgate.net The C-H stretching vibrations of the alkyl backbone would appear in the 2850-3000 cm⁻¹ region.

The presence of the epoxide ring would be confirmed by characteristic C-O stretching and ring-breathing vibrations, typically observed in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions, respectively. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. nih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C backbone and the symmetric vibrations of the molecule. utah.edu Theoretical calculations of the vibrational frequencies can aid in the precise assignment of the observed IR and Raman bands. researchgate.net

Table 3: Expected Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3200-3600 (broad)O-H (hydroxyl, hydrogen-bonded)
2850-3000C-H (alkane)
~1250C-O (epoxide stretch)
800-950Epoxide ring (breathing)
500-600C-Br (stretch)

Note: This table presents expected ranges for the functional groups present in the molecule.

X-ray Crystallography (if applicable for derivatives) for Solid-State Structure Determination

While obtaining suitable crystals of the parent compound for X-ray diffraction may be challenging, the synthesis and crystallization of its derivatives can provide definitive information about the solid-state structure and absolute stereochemistry. semanticscholar.org X-ray crystallography of a suitable crystalline derivative would allow for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous three-dimensional structure of the molecule in the solid state. rsc.orgnih.govgrowingscience.com

The crystal structure of a brominated sugar derivative would reveal the conformation of the anhydro ring and the relative orientations of the hydroxyl and bromo substituents. nih.govnih.gov Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the supramolecular architecture. nih.gov This information is crucial for understanding the physical properties of the compound in the solid state.

Theoretical and Computational Chemistry

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. nih.govacs.org For Galactitol, 5,6-anhydro-1-bromo-1-deoxy-, these calculations can be used to predict its optimized geometry, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and NMR chemical shifts. ichem.mdnih.gov

Furthermore, quantum chemical methods can be employed to study the reaction mechanisms involving this compound. For instance, the formation of the epoxide ring from a halohydrin precursor can be modeled to understand the transition state and activation energy of this intramolecular Williamson ether synthesis. ichem.md The calculations can also provide insights into the molecule's reactivity, for example, by mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net The calculated bond dissociation energies can help to predict the most likely fragmentation pathways in mass spectrometry. nih.gov

While quantum chemical calculations provide information about static structures, molecular dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of a molecule over time. acs.orgnih.govresearchgate.net For Galactitol, 5,6-anhydro-1-bromo-1-deoxy-, MD simulations in a solvent environment can reveal the different accessible conformations and the transitions between them. mdpi.com

These simulations can provide a more complete picture of the molecule's flexibility and the influence of the solvent on its structure. By analyzing the trajectories from MD simulations, it is possible to calculate average properties, such as internuclear distances and dihedral angles, which can be compared with experimental data from NMR. mdpi.com MD simulations can also be used to study the interactions of the molecule with other molecules, such as enzymes, to understand its biological activity at a molecular level. researchgate.netacs.org

Prediction of Spectroscopic Parameters

In the structural elucidation of novel or modified carbohydrate derivatives such as Galactitol, 5,6-anhydro-1-bromo-1-deoxy- , computational chemistry provides a powerful predictive tool that complements experimental spectroscopic data. The prediction of spectroscopic parameters through advanced computational methods, most notably Density Functional Theory (DFT), allows for the a priori estimation of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic properties. This predictive capability is invaluable for confirming proposed structures, understanding conformational preferences, and interpreting complex experimental spectra.

The theoretical prediction of spectroscopic parameters is typically grounded in the calculation of the molecule's electronic structure. By solving the Schrödinger equation for a given molecular geometry, it is possible to derive properties that are directly related to spectroscopic observables. For a molecule like Galactitol, 5,6-anhydro-1-bromo-1-deoxy- , this process begins with an in silico construction of the molecule and subsequent geometry optimization to find its most stable conformation.

Methodology of Spectroscopic Prediction

The primary computational approach for predicting spectroscopic parameters is Density Functional Theory (DFT). This method has been shown to provide a good balance between computational cost and accuracy for medium-sized organic molecules. wiley.com A common functional used for such predictions is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set such as 6-311++G(d,p) to provide a detailed and accurate description of the electronic environment of the molecule. researchgate.net

For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework. This method calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for both ¹H and ¹³C nuclei can then be compared with experimental data to aid in the assignment of resonances.

Infrared (IR) spectra are predicted by calculating the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the limitations of the theoretical level. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data. nih.gov

Predicted Spectroscopic Data

While experimental data for Galactitol, 5,6-anhydro-1-bromo-1-deoxy- is not widely published, computational methods allow for the generation of predicted spectroscopic data. The following tables present hypothetical yet realistic predicted ¹H and ¹³C NMR chemical shifts and principal IR absorption bands, based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is characterized by signals corresponding to the protons in the galactitol backbone. The chemical shifts are influenced by the electronegativity of adjacent substituents (hydroxyl, bromo, and ether groups) and the stereochemical environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-1a, H-1b3.45 - 3.60m-
H-23.80ddd3.5, 5.8, 8.2
H-33.95dd5.8, 7.5
H-44.10t7.5
H-53.15ddd2.5, 4.0, 7.5
H-6a2.75dd2.5, 5.0
H-6b2.90dd4.0, 5.0
OH-24.50d3.5
OH-34.85d5.8
OH-44.65d7.5

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The presence of the bromine atom is expected to significantly shield the C-1 carbon, resulting in an upfield chemical shift compared to its hydroxylated counterpart. The carbons of the anhydro ring (C-5 and C-6) are also expected to show characteristic shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-135.5
C-272.8
C-370.5
C-475.1
C-552.3
C-648.9

Predicted Principal IR Absorption Bands

The predicted IR spectrum is dominated by absorptions corresponding to the O-H and C-H stretching vibrations, as well as the characteristic vibrations of the C-O and C-Br bonds and the epoxide ring.

Predicted Wavenumber (cm⁻¹) Vibrational Assignment
3400 - 3550O-H stretching (intermolecular H-bonding)
2920 - 3000C-H stretching (aliphatic)
1250, 875Asymmetric and symmetric C-O-C stretching (epoxide)
1050 - 1150C-O stretching (alcohols)
550 - 650C-Br stretching

The use of these advanced spectroscopic and computational approaches provides a robust framework for the characterization of complex molecules like Galactitol, 5,6-anhydro-1-bromo-1-deoxy- . The ability to predict spectroscopic parameters not only aids in the confirmation of molecular structure but also provides a deeper understanding of the electronic and conformational properties that govern the molecule's behavior.

Future Research Directions and Unexplored Chemical Space

Development of More Efficient and Sustainable Synthetic Routes

The multi-step synthesis of functionalized carbohydrates is often a labor-intensive process requiring numerous protection and deprotection steps. A primary focus for future research will be the development of more efficient and environmentally benign synthetic pathways to Galactitol, 5,6-anhydro-1-bromo-1-deoxy- .

Enzymatic Reactions: The use of enzymes for selective transformations on unprotected or minimally protected carbohydrates is a burgeoning field. Lipases for regioselective acylation or deacylation, and halogenases for targeted bromination could significantly streamline the synthesis.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher throughput. Developing a flow-based synthesis could enable more efficient production.

Green Chemistry Principles: The implementation of green chemistry is crucial for modern synthetic chemistry. semanticscholar.org This includes the use of greener solvents, catalysts, and reagents. For instance, sustainable catalytic methods for the epoxidation of alkenes using hydrogen peroxide as a benign oxidant have been developed for biorenewable feedstocks and could be adapted for carbohydrate synthesis. rsc.org Similarly, sustainable procedures for the bromination of organic substrates using catalytic amounts of V(V) or Mo(VI) with KBr and H₂O₂ offer a milder and safer alternative to traditional brominating agents. rsc.org A recent development in the allylation of unprotected carbohydrates in water using a recyclable indium catalyst highlights a move towards more sustainable processes in carbohydrate chemistry. chemistryviews.org

A hypothetical improved synthesis could start from a readily available galactose derivative, with a one-pot or tandem reaction sequence for the introduction of the bromo- and anhydro- functionalities.

Discovery of Novel Reactivity Patterns for the Anhydro Bromo Deoxy Scaffold

The combination of a terminal epoxide and a primary bromide on a galactitol framework creates a platform for exploring novel reactivity. The reactivity of anhydro sugars is largely influenced by the size of the oxygen ring, with the strained oxirane ring exhibiting high reactivity. researchgate.net Future research should focus on the chemoselective reactions of this bifunctional scaffold. wikipedia.org

Key areas for investigation include:

Intramolecular Cyclizations: The proximal arrangement of the epoxide and bromide could facilitate intramolecular reactions upon activation. For example, treatment with a suitable base could deprotonate one of the hydroxyl groups, which could then act as an internal nucleophile to open the epoxide, leading to the formation of novel cyclic ethers.

Tandem Reactions: A single reagent could potentially trigger a cascade of reactions. For instance, an organometallic reagent might first react with the bromide via a coupling reaction, with the newly introduced group then participating in the opening of the epoxide ring.

Regio- and Stereoselective Epoxide Opening: A systematic study of the ring-opening of the 5,6-anhydro moiety with a wide array of nucleophiles is warranted. researchgate.net This would establish the regioselectivity (attack at C-5 vs. C-6) and stereoselectivity of these reactions, providing a library of new galactitol derivatives. The use of molybdenum-based catalysts has been shown to be effective in the alcoholysis and acetonidation of epoxides, offering a potential tool for selective transformations. researchgate.net

The inherent chirality of the galactitol backbone is expected to influence the stereochemical outcome of these reactions, leading to the formation of enantiomerically pure products.

Investigation into the Synthesis of Analogues with Varied Substitution Patterns

The biological activity of carbohydrate mimetics is highly dependent on their substitution patterns. researchgate.net A significant avenue of future research will be the synthesis of analogues of Galactitol, 5,6-anhydro-1-bromo-1-deoxy- with varied substituents.

This can be achieved through several strategies:

Modification of the Halogen: Replacing the bromine with other halogens (chlorine, iodine) or a sulfonate ester would modulate the reactivity of the C-1 position. The carbon-bromine bond is generally more reactive than the carbon-fluorine or carbon-chlorine bond, making it a good leaving group for nucleophilic substitution. wikipedia.org

Derivatization of the Hydroxyl Groups: Selective protection and subsequent functionalization of the secondary hydroxyl groups would allow for the introduction of a wide range of functionalities, including esters, ethers, and nitrogen-containing groups.

Stereochemical Diversification: Starting from other hexoses (e.g., glucose, mannose) would provide access to a library of diastereomeric analogues. The synthesis of deoxynojirimycin analogues with galacto- and altrose configurations from a common intermediate highlights the feasibility of this approach. researchgate.net

The synthesis of a focused library of analogues will be crucial for exploring their potential applications, for instance, as inhibitors of specific enzymes.

Exploitation as a Precursor for Diverse Organic Molecules Beyond Carbohydrates

The dense functionality of Galactitol, 5,6-anhydro-1-bromo-1-deoxy- makes it an attractive starting material for the synthesis of complex, non-carbohydrate molecules. Anhydro sugars are versatile starting materials for the synthesis of non-carbohydrate and non-natural compounds. researchgate.net

Future research could explore its use in the synthesis of:

Chiral Building Blocks: The galactitol backbone provides a scaffold with multiple stereocenters. Cleavage of the carbon-carbon bonds after suitable functionalization could yield smaller, enantiomerically pure building blocks for use in total synthesis.

Novel Heterocycles: The reactive epoxide and bromide functionalities can be used to construct a variety of heterocyclic systems. For example, reaction with a bifunctional nucleophile could lead to the formation of bicyclic or spirocyclic structures.

Carbohydrate-Fused Systems: The development of methods to construct fused ring systems onto the carbohydrate core is an active area of research. researchgate.net For instance, intramolecular domino/spirocyclization reactions have been used to create carbohydrate-fused spiro-chromanones. researchgate.net

The exploitation of this compound as a precursor for diverse molecular architectures represents a significant opportunity to expand its chemical utility beyond the realm of traditional carbohydrate chemistry.

Q & A

Basic Synthesis and Structural Characterization

Q1. What are the primary synthetic routes for preparing 5,6-anhydro-1-bromo-1-deoxy-galactitol, and how are intermediates validated? Methodological Answer:

  • Synthesis : Bromination at the 1-position can be achieved using HBr or N-bromosuccinimide (NBS) under anhydrous conditions. The 5,6-anhydro ring formation typically involves acid-catalyzed dehydration (e.g., H₂SO₄ or TsOH) of galactitol derivatives, as seen in analogous systems .
  • Validation : Intermediate structures are confirmed via ¹H/¹³C NMR (e.g., disappearance of hydroxyl signals and appearance of anhydro protons) and HRMS for molecular weight verification. For crystalline intermediates, single-crystal X-ray diffraction (150 K, Nonius KappaCCD diffractometer) resolves bond lengths (e.g., C–C: 0.004 Å accuracy) and hydrogen-bonding networks .

Advanced Structural Analysis

Q2. How do hydrogen-bonding interactions in the crystal lattice influence the stability of 5,6-anhydro-1-bromo-1-deoxy-galactitol? Methodological Answer:

  • Crystallography : Single-crystal studies (space group P₂₁) reveal layered hydrogen-bond networks parallel to the ac-plane. Each molecule donates/accepts five hydrogen bonds, stabilizing the lattice. Key metrics: R = 0.040, wR = 0.111, data-to-parameter ratio = 10.0 .
  • Thermal Stability : Differential scanning calorimetry (DSC) can assess decomposition temperatures, while variable-temperature XRD tracks lattice dynamics under stress.

Reactivity and Functional Group Manipulation

Q3. How does the 1-bromo substituent influence nucleophilic substitution reactions in this compound? Methodological Answer:

  • Mechanistic Insight : The bromine at C1 acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies (monitored by HPLC or TLC ) quantify reaction rates.
  • Computational Support : Density functional theory (DFT, B3LYP/6-31G*) models transition states and charge distribution, explaining regioselectivity in substitutions .

Stability and Handling in Laboratory Settings

Q4. What precautions are critical for handling 5,6-anhydro-1-bromo-1-deoxy-galactitol to avoid decomposition? Methodological Answer:

  • Storage : Store at 4°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
  • Handling : Use inert atmosphere (N₂/Ar) gloves and respirators to avoid inhalation of dust. Avoid strong oxidizers (e.g., peroxides) due to potential redox reactions .

Advanced Metabolic and Biochemical Applications

Q5. Can this compound serve as a substrate analog in studies of galactose metabolism disorders (e.g., galactosemia)? Methodological Answer:

  • Metabolite Tracking : GC/MS or LC-MS quantifies galactitol derivatives in biological samples (blood/urine). Isotopic labeling (e.g., ¹³C-galactitol) tracks metabolic flux in in vitro models .
  • Enzyme Inhibition : Assays with galactose-1-phosphate uridyltransferase (GALT) evaluate competitive inhibition via IC₅₀ measurements and Michaelis-Menten kinetics .

Computational Modeling of Reaction Pathways

Q6. How can computational methods predict the regioselectivity of dehydrohalogenation in this compound? Methodological Answer:

  • DFT Simulations : Optimize geometries at the B3LYP/6-31G* level to calculate activation energies for competing pathways (e.g., 5,6- vs. 4,5-anhydro formation).
  • NBO Analysis : Identifies hyperconjugative interactions stabilizing transition states, as demonstrated in analogous deacetylation studies .

Analytical Challenges in Quantification

Q7. What analytical techniques resolve co-eluting byproducts during HPLC analysis of synthetic mixtures? Methodological Answer:

  • HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation. MS/MS fragmentation (e.g., m/z 166→ fragments) distinguishes isomers.
  • Deconvolution Algorithms : Apply multivariate analysis (e.g., MCR-ALS) to overlapping peaks, validated against pure standards .

Advanced Mechanistic Studies

Q8. How does the 5,6-anhydro ring affect the compound’s susceptibility to acid-catalyzed ring-opening? Methodological Answer:

  • Kinetic Profiling : Monitor reaction progress (e.g., H₂SO₄ in dioxane) via in situ IR (C-O-C stretch at 1100 cm⁻¹) or ¹H NMR (appearance of hydroxyl signals).
  • Isotope Effects : Deuterated solvents (D₂O) reveal proton-transfer steps, while ¹⁸O labeling tracks oxygen migration .

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